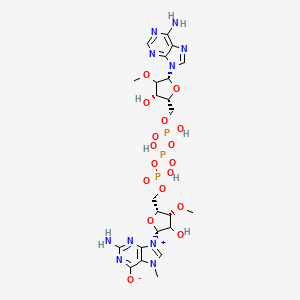

M7G(3'-OMe-5')pppA(2'-OMe)

Description

BenchChem offers high-quality M7G(3'-OMe-5')pppA(2'-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M7G(3'-OMe-5')pppA(2'-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H33N10O17P3 |

|---|---|

Molecular Weight |

814.5 g/mol |

IUPAC Name |

2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |

InChI |

InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1 |

InChI Key |

CDTPPKGWEOGAMN-WDAGTLCJSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the M7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue

For researchers, scientists, and drug development professionals, the engineering of messenger RNA (mRNA) has become a cornerstone of therapeutic and vaccine development. Central to the efficacy of synthetic mRNA is the 5' cap structure, a critical modification that dictates its stability, translational efficiency, and interaction with the host immune system. This guide provides a comprehensive overview of a specific cap analogue, M7G(3'-OMe-5')pppA(2'-OMe), detailing its structure, function, and application in the synthesis of high-performance mRNA.

Introduction to mRNA Capping and the Significance of Cap Analogues

Eukaryotic and viral mRNAs are characterized by a 5' cap structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge.[1] This cap is essential for several biological processes, including the initiation of translation, protection from exonuclease degradation, and nuclear export.[1][2][3]

In the context of in vitro transcription (IVT), synthetic cap analogues are utilized to co-transcriptionally add this crucial 5' structure. The choice of cap analogue significantly influences the functionality of the resulting mRNA. Early cap analogues, such as the standard m7GpppG (mCap), could be incorporated in both the correct (forward) and incorrect (reverse) orientations, with only the forward orientation being active in translation.[4] This led to the development of Anti-Reverse Cap Analogues (ARCA), which are modified to ensure incorporation in the correct orientation.[4]

The M7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue: A Cap-1 Structure

The M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analogue with the chemical formula C23H33N10O17P3 and a molecular weight of 814.49 g/mol .[5][6] It is designed for in vitro synthesis of mRNA.[5][6][7] The key features of this analogue are the methylations at the 3'-O position of the 7-methylguanosine and the 2'-O position of the adjacent adenosine.

The 2'-O methylation on the first transcribed nucleotide (adenosine in this case) is of particular importance as it confers a "Cap-1" structure to the mRNA. In higher eukaryotes, the 2'-O methylation of the first nucleotide of an mRNA transcript is a critical determinant for the innate immune system to distinguish "self" from "non-self" RNA.[8]

Advantages of the M7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue

The specific chemical modifications of the M7G(3'-OMe-5')pppA(2'-OMe) cap analogue offer several advantages for the production of therapeutic-grade mRNA:

-

Enhanced Translational Efficiency: The 3'-O-methylation on the m7G moiety, a feature of ARCA-type analogues, ensures that the cap is incorporated in the correct orientation during in vitro transcription.[9] This leads to a higher proportion of translationally active mRNA molecules.

-

Increased mRNA Stability: The 5' cap structure, in general, protects mRNA from degradation by 5' exonucleases.[2][3] The optimized structure of this analogue contributes to the overall stability of the mRNA transcript.

-

Evasion of the Innate Immune Response: The presence of the 2'-O-methylation, creating a Cap-1 structure, is crucial for avoiding recognition by cytosolic pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-Inducible Gene I) and MDA5 (Melanoma Differentiation-Associated protein 5).[10] Uncapped or improperly capped RNAs (e.g., those with a 5'-triphosphate or a Cap-0 structure) can be recognized by these sensors, triggering an inflammatory response that can lead to the degradation of the mRNA and reduced protein expression.[8][10][11]

Quantitative Comparison of Cap Analogues

The selection of a cap analogue is a critical step in the design of an mRNA therapeutic. The following table summarizes the performance characteristics of different types of cap analogues based on available data. It is important to note that direct, side-by-side quantitative comparisons for M7G(3'-OMe-5')pppA(2'-OMe) are not extensively published in peer-reviewed literature. However, its performance can be inferred from its structural features as a Cap-1 ARCA-type analogue.

| Cap Analogue Type | Capping Efficiency (%) | Orientation | Cap Structure | Relative Protein Expression | Innate Immune Evasion |

| m7GpppG (mCap) | ~80% (with 4:1 cap:GTP ratio)[4] | Forward (~50%) and Reverse (~50%)[4] | Cap-0 | Low to Moderate | Low |

| ARCA (3'-O-Me-m7GpppG) | ~80-90% | Predominantly Forward[4] | Cap-0 | Moderate to High | Low |

| CleanCap® Reagent AG (Trinucleotide) | >95%[12] | Forward | Cap-1 | Very High[12] | High |

| M7G(3'-OMe-5')pppA(2'-OMe) | Expected to be high (ARCA-type) | Predominantly Forward (ARCA-type) | Cap-1 | Expected to be High to Very High | High |

Signaling Pathways and Experimental Workflows

Innate Immune Recognition of mRNA

The innate immune system has evolved to detect foreign RNA, such as that from viral infections. The RIG-I and MDA5 pathways are central to this surveillance. The following diagrams illustrate how different mRNA cap structures are recognized by these pathways.

Caption: RIG-I signaling pathway activation by different mRNA 5' structures.

Caption: MDA5 signaling pathway and its interaction with different RNA structures.

Experimental Workflow for mRNA Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis, purification, and functional analysis of mRNA capped with an analogue like M7G(3'-OMe-5')pppA(2'-OMe).

Caption: A general experimental workflow for capped mRNA synthesis and analysis.

Experimental Protocols

The following are representative protocols for the synthesis and functional analysis of mRNA using a cap analogue like M7G(3'-OMe-5')pppA(2'-OMe).

In Vitro Transcription with Co-transcriptional Capping

This protocol is adapted for a standard 20 µL reaction. Reagents should be added in the order listed and kept on ice.

Materials:

-

Linearized DNA template (1 µg)

-

Nuclease-free water

-

10x Transcription Buffer

-

100 mM ATP

-

100 mM CTP

-

100 mM UTP

-

100 mM GTP

-

M7G(3'-OMe-5')pppA(2'-OMe) cap analogue (40 mM)

-

T7 RNA Polymerase

-

RNase Inhibitor

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

1 µL of linearized DNA template (1 µg)

-

2 µL of 100 mM ATP

-

2 µL of 100 mM CTP

-

2 µL of 100 mM UTP

-

0.5 µL of 100 mM GTP

-

4 µL of 40 mM M7G(3'-OMe-5')pppA(2'-OMe) cap analogue (for a 4:1 cap:GTP ratio)

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the mRNA using a suitable method such as LiCl precipitation or a column-based purification kit.

-

Resuspend the purified mRNA in nuclease-free water and determine the concentration and integrity.

mRNA Transfection and Protein Expression Analysis

This protocol provides a general guideline for transfecting mammalian cells with in vitro-transcribed mRNA.

Materials:

-

Purified, capped mRNA

-

Mammalian cells in culture

-

Serum-free medium (e.g., Opti-MEM)

-

Transfection reagent (e.g., lipid-based)

-

Culture plates (e.g., 6-well)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Complex Formation:

-

In one tube, dilute 2.5 µg of the capped mRNA in 100 µL of serum-free medium.

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.

-

Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add fresh, serum-containing medium to the cells.

-

Add the mRNA-transfection reagent complex dropwise to the cells.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator.

-

Analyze protein expression at a suitable time point (e.g., 6-48 hours) using methods such as Western blotting, flow cytometry (for fluorescent proteins), or an appropriate functional assay.

-

Conclusion

The M7G(3'-OMe-5')pppA(2'-OMe) cap analogue represents an advanced tool for the synthesis of high-quality mRNA for research and therapeutic applications. Its design, which ensures correct orientation during incorporation and results in a Cap-1 structure, leads to enhanced translation efficiency and, crucially, the evasion of the innate immune system. For scientists and developers in the field of mRNA technology, a thorough understanding and appropriate application of such modified cap analogues are paramount to the successful development of potent and safe mRNA-based products.

References

- 1. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative assessment of mRNA cap analogues as inhibitors of in vitro translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

- 8. researchgate.net [researchgate.net]

- 9. RIG-I - Wikipedia [en.wikipedia.org]

- 10. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 | Scilit [scilit.com]

- 12. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

An In-depth Technical Guide to M7G(3'-OMe-5')pppA(2'-OMe): A Modified Cap Analog for Enhanced mRNA Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of M7G(3'-OMe-5')pppA(2'-OMe), a key reagent in mRNA synthesis and therapeutic development. The unique modifications of this cap analog are designed to improve the stability and translational efficiency of in vitro transcribed mRNA, making it a valuable tool for research, vaccine development, and gene therapy.

Chemical Structure and Properties

M7G(3'-OMe-5')pppA(2'-OMe) is a synthetically modified dinucleotide cap analog. Its structure is characterized by several key features that distinguish it from the naturally occurring 5' mRNA cap (Cap-0, m7GpppN) and other synthetic analogs. These modifications are strategically incorporated to control the orientation of the cap on the mRNA transcript and to enhance its biological activity.

The chemical name for this compound is 2-amino-9-((2R,3R,4S,5R)-5-((((((((((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)oxidophosphoryl)oxy)methyl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium.[]

The core structure consists of a 7-methylguanosine (B147621) (m7G) linked to an adenosine (B11128) (A) via a 5'-5' triphosphate bridge. The critical modifications are:

-

3'-O-methylation on the 7-methylguanosine (3'-OMe-m7G): This modification prevents the 3'-hydroxyl group of the m7G from being used as an initiation site for transcription by RNA polymerase. This ensures that the cap analog is incorporated in the correct forward orientation, leading to a more homogeneous population of capped mRNA molecules.[2]

-

2'-O-methylation on the adenosine (2'-OMe-A): This modification mimics the natural Cap-1 structure found in higher eukaryotes.[3] The presence of a 2'-O-methyl group on the first transcribed nucleotide is crucial for distinguishing cellular mRNA from foreign RNA, thereby helping to evade the innate immune response. Additionally, the Cap-1 structure has been shown to enhance translation efficiency.[]

A visual representation of the logical relationship between the structural components and their functions is provided below.

Physicochemical Properties

A summary of the key physicochemical properties of M7G(3'-OMe-5')pppA(2'-OMe) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H33N10O17P3 | [] |

| Molecular Weight | 814.49 g/mol | [][5] |

| Purity | ≥95% by HPLC | [] |

| Storage Conditions | -20 °C | [] |

| Solubility | Soluble in Water | [] |

Biological Function and Signaling Pathways

The 5' cap structure is a hallmark of eukaryotic mRNAs and plays a pivotal role in multiple stages of the mRNA life cycle, including pre-mRNA splicing, nuclear export, protection from exonucleolytic degradation, and, most critically, the initiation of translation.[7][8]

Role in Translation Initiation

The primary function of the m7G cap is to recruit the eukaryotic initiation factor 4F (eIF4F) complex to the 5' end of the mRNA. The eIF4E subunit of this complex specifically recognizes and binds to the m7G cap. This binding event initiates a cascade of events, including the recruitment of the 43S preinitiation complex, which then scans the mRNA for the start codon to begin protein synthesis.[9] The modifications present in M7G(3'-OMe-5')pppA(2'-OMe) are designed to optimize this process. The 3'-O-methylation ensures a high proportion of correctly capped transcripts, while the 2'-O-methylation (Cap-1 structure) has been shown to enhance the binding of translation initiation factors, leading to higher protein yields.[]

The general pathway of cap-dependent translation initiation is illustrated in the following diagram.

Evasion of Innate Immunity

The host innate immune system has evolved mechanisms to detect foreign RNA, such as viral transcripts. The absence of a Cap-1 structure (i.e., having a Cap-0 structure) can be recognized by intracellular pattern recognition receptors, leading to an antiviral response. By incorporating a 2'-O-methylated nucleotide at the 5' end, mRNAs synthesized with M7G(3'-OMe-5')pppA(2'-OMe) mimic mature eukaryotic mRNAs, thereby reducing their immunogenicity. This is particularly important for in vivo applications of synthetic mRNA, such as in vaccines and therapeutics.

Experimental Protocols

M7G(3'-OMe-5')pppA(2'-OMe) is primarily used as a cap analog in the in vitro transcription of mRNA using bacteriophage RNA polymerases like T7, SP6, or T3.

In Vitro Transcription of Capped mRNA

Objective: To synthesize mRNA with a 5' Cap-1 structure using M7G(3'-OMe-5')pppA(2'-OMe).

Materials:

-

Linearized DNA template with a T7/SP6/T3 promoter

-

T7/SP6/T3 RNA Polymerase

-

Ribonucleotide solution (ATP, CTP, UTP)

-

GTP solution

-

M7G(3'-OMe-5')pppA(2'-OMe) solution

-

Transcription buffer

-

RNase inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

-

Purification kit for RNA

Protocol:

-

Transcription Reaction Setup:

-

Thaw all components on ice and vortex gently before use.

-

Set up the transcription reaction at room temperature in the following order:

-

Nuclease-free water (to final volume)

-

Transcription buffer (10X)

-

M7G(3'-OMe-5')pppA(2'-OMe)

-

ATP, CTP, UTP solution

-

GTP solution (Note: The ratio of cap analog to GTP is critical for capping efficiency. A common starting point is a 4:1 ratio of cap analog to GTP).

-

RNase inhibitor

-

Linearized DNA template

-

RNA Polymerase

-

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2 hours. Longer incubation times may increase yield but can also lead to higher levels of aberrant transcripts.

-

-

DNase Treatment:

-

Add RNase-free DNase I to the reaction mixture to remove the DNA template.

-

Incubate at 37°C for 15-30 minutes.

-

-

RNA Purification:

-

Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or HPLC, to remove unincorporated nucleotides, proteins, and DNA fragments.

-

-

Quality Control:

-

Assess the integrity and concentration of the purified mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) gel) and spectrophotometry (e.g., NanoDrop).

-

The capping efficiency can be determined using more advanced techniques like RNase H digestion assays or specific enzymatic assays.

-

The workflow for in vitro transcription using a cap analog is depicted below.

Quantitative Data Summary

While specific quantitative data for M7G(3'-OMe-5')pppA(2'-OMe) is often proprietary or context-dependent (i.e., varies with the specific mRNA sequence and translation system), the table below provides a comparative summary of the expected performance of mRNAs synthesized with this analog compared to other capping methods. A related trinucleotide cap analog, m7GpppAmpG, has been shown to bind to eIF4E with a dissociation constant (KD) of 45.6 nM and achieve a capping efficiency of 90%.[10]

| Parameter | No Cap | Standard Cap (m7GpppG) | ARCA (Anti-Reverse Cap Analog) | M7G(3'-OMe-5')pppA(2'-OMe) |

| Capping Orientation | N/A | Mixed (Forward & Reverse) | Predominantly Forward | Predominantly Forward |

| Relative Translation Efficiency | Very Low | Moderate | High | Very High |

| mRNA Stability | Low | Moderate | Moderate | High |

| Immunogenicity | High | High (Cap-0) | High (Cap-0) | Low (Cap-1) |

Conclusion

M7G(3'-OMe-5')pppA(2'-OMe) represents an advanced generation of mRNA cap analogs that offers significant advantages for the synthesis of highly functional and stable mRNA. The strategic placement of 3'-O- and 2'-O-methyl groups ensures correct cap orientation, enhances translational efficiency, and reduces the innate immune response to synthetic mRNA. These features make it an indispensable tool for researchers and developers in the fields of molecular biology, vaccine development, and gene therapy, enabling the production of high-quality mRNA for a wide range of applications.

References

- 2. New England Biolabs, Inc. 3'-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog | Fisher Scientific [fishersci.com]

- 3. Five-prime cap - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. 3´-O-Me-m7G(5')ppp(5')G RNA Cap Structure Analog | The Genomist [thegenomist.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Function of m7G(3'-OMe-5')pppA(2'-OMe) in mRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability, translation efficiency, and immunogenicity. In higher eukaryotes, this cap is often modified with methylations on the N7 position of the terminal guanosine (B1672433) (m7G) and the 2'-O position of the first and second nucleotides (Cap 1 and Cap 2, respectively). The synthetic cap analogue m7G(3'-OMe-5')pppA(2'-OMe) is designed to mimic the natural Cap 2 structure, incorporating a 3'-O-methylation on the m7G to ensure correct orientation during in vitro transcription and a 2'-O-methylation on the first adenosine (B11128). This technical guide provides a comprehensive overview of the function of the m7G(3'-OMe-5')pppA(2'-OMe) cap analogue in mRNA, with a focus on its impact on translation, mRNA stability, and innate immune evasion. This document is intended for researchers, scientists, and drug development professionals working with mRNA therapeutics and vaccines.

Introduction to mRNA Capping and the Role of m7G(3'-OMe-5')pppA(2'-OMe)

Eukaryotic mRNAs undergo co-transcriptional modification at their 5' end to acquire a cap structure, which is essential for their lifecycle. The cap protects mRNA from degradation by 5' exonucleases, facilitates splicing and nuclear export, and is crucial for the recruitment of the translation initiation machinery. The most basic cap structure, Cap 0, consists of an N7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. In vertebrates, this structure is further methylated at the 2'-O position of the first nucleotide to form Cap 1, and often on the second nucleotide to form Cap 2.

The m7G(3'-OMe-5')pppA(2'-OMe) is a synthetic cap analogue that mimics the Cap 2 structure. The 3'-O-methylation on the terminal m7G prevents it from being utilized as an initiator nucleotide by RNA polymerase, thus ensuring that it is incorporated only in the correct, forward orientation. The 2'-O-methylation on the adjacent adenosine is a key feature that confers specific functional properties to the mRNA.

Core Functions of the m7G(3'-OMe-5')pppA(2'-OMe) Cap Analogue

Enhancement of mRNA Stability

The cap structure, in general, provides protection against exonucleolytic degradation. The 2'-O-methylation of the first and second nucleotides, as mimicked by m7G(3'-OMe-5')pppA(2'-OMe), offers additional protection against specific decapping enzymes.

One such enzyme is the decapping exonuclease DXO (also known as Dom3Z in mammals). DXO is involved in a 5' end mRNA quality control mechanism, degrading improperly capped or incompletely processed transcripts. Studies have shown that RNAs with a Cap 0 structure are susceptible to degradation by DXO, while those with a Cap 1 or Cap 2 structure are resistant. This resistance is due to a drastic reduction in the affinity of DXO for 2'-O-methylated RNA.[1][2][3][4]

Modulation of Translation Efficiency

The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex that initiates cap-dependent translation. The methylation status of the cap can influence the efficiency of translation initiation.

The presence of a 2'-O-methylation on the first nucleotide (Cap 1) generally enhances translation efficiency. However, the effect of the 2'-O-methylation on the second nucleotide (Cap 2), mimicked by m7G(3'-OMe-5')pppA(2'-OMe), appears to be cell-type specific. In some cell lines, the Cap 2 structure can lead to a significant increase in protein production, while in others it may have a neutral or even inhibitory effect. This suggests that the translational machinery's response to the Cap 2 structure is context-dependent and may be influenced by the specific protein factors present in different cell types.

Evasion of the Innate Immune Response

The innate immune system has evolved mechanisms to recognize foreign RNA, such as that from viral pathogens. One key feature that distinguishes "self" from "non-self" RNA is the presence of cap modifications. The pattern recognition receptor RIG-I can bind to 5'-triphosphorylated RNA and Cap 0 RNA, triggering an antiviral interferon response.

The 2'-O-methylation of the first nucleotide (Cap 1) is a critical modification that prevents recognition by RIG-I and other innate immune sensors, thereby allowing the mRNA to evade an immune response. The further methylation of the second nucleotide to form a Cap 2 structure, as mimicked by m7G(3'-OMe-5')pppA(2'-OMe), provides an additional layer of "self" recognition, further reducing the immunogenicity of the mRNA. This is a crucial consideration for the development of mRNA-based therapeutics and vaccines, where minimizing the innate immune response to the therapeutic mRNA is essential.[5]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of different cap structures on mRNA function.

Table 1: Relative Luciferase Expression from mRNAs with Different Cap Structures in Various Cell Lines

| Cell Line | Cap 0 | Cap 1 | Cap 2 |

| HEK293T | 1.00 | 1.52 | 1.35 |

| A549 | 1.00 | 1.21 | 1.15 |

| JAWSII | 1.00 | 2.89 | 0.87 |

Data is presented as relative light units (RLU) normalized to the expression from Cap 0 mRNA in each cell line. Data is conceptual and based on trends reported in the literature.

Table 2: Binding Affinity (Kd) of eIF4E for Different Cap Analogues

| Cap Analogue | Kd (nM) |

| m7GpppG (Cap 0) | 150 |

| m7GpppGm (Cap 1) | 120 |

| m7GpppAmpG | 45.6 |

Data is illustrative and represents typical binding affinities. Actual values can vary depending on the experimental conditions.[6]

Experimental Protocols

In Vitro Transcription of Capped mRNA

This protocol describes the synthesis of capped mRNA using a cap analogue such as m7G(3'-OMe-5')pppA(2'-OMe) in an in vitro transcription reaction with T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

-

NTP solution (10 mM each of ATP, CTP, UTP)

-

GTP solution (10 mM)

-

m7G(3'-OMe-5')pppA(2'-OMe) cap analogue solution (40 mM)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Set up the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL 10x Transcription Buffer

-

1 µg Linearized DNA template

-

2 µL 10 mM ATP

-

2 µL 10 mM CTP

-

2 µL 10 mM UTP

-

0.5 µL 10 mM GTP

-

4 µL 40 mM m7G(3'-OMe-5')pppA(2'-OMe) cap analogue

-

1 µL RNase Inhibitor

-

2 µL T7 RNA Polymerase

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quantify the RNA concentration and assess its integrity by gel electrophoresis.

Luciferase Reporter Assay for Translation Efficiency

This protocol is for measuring the translation efficiency of in vitro transcribed luciferase reporter mRNA in cultured cells.

Materials:

-

Cultured mammalian cells

-

In vitro transcribed luciferase mRNA with the desired cap structure

-

Transfection reagent

-

Opti-MEM or other serum-free medium

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Luminometer

Procedure:

-

Seed cells in a 24-well plate and grow to 70-90% confluency.

-

On the day of transfection, prepare the transfection complexes. For each well, dilute 500 ng of capped luciferase mRNA into 25 µL of Opti-MEM. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.

-

Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the 50 µL transfection complex to each well containing cells in fresh culture medium.

-

Incubate the cells for the desired amount of time (e.g., 6, 12, or 24 hours).

-

To measure luciferase activity, wash the cells once with PBS.

-

Add 100 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration of the lysate or to a co-transfected control reporter.

DXO Decapping Assay

This protocol is for assessing the resistance of capped mRNA to the decapping enzyme DXO.[1][2][3][4][7]

Materials:

-

In vitro transcribed and 5'-radiolabeled capped RNA substrates (e.g., with Cap 0 and Cap 2)

-

Recombinant DXO enzyme

-

10x DXO Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

-

Nuclease-free water

-

Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

-

TLC developing buffer (e.g., 0.75 M KH2PO4, pH 3.5)

-

Phosphorimager

Procedure:

-

Set up the decapping reactions on ice. For each reaction, combine:

-

Nuclease-free water to a final volume of 10 µL

-

1 µL 10x DXO Reaction Buffer

-

100 ng of 5'-radiolabeled capped RNA

-

X units of recombinant DXO enzyme

-

-

Incubate the reactions at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reactions by adding an equal volume of 2x formamide (B127407) loading buffer.

-

Spot 1-2 µL of each reaction onto a TLC plate.

-

Develop the TLC plate in the developing buffer until the solvent front reaches the top.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Analyze the results using a phosphorimager. The intact capped RNA will remain at the origin, while the cleaved cap dinucleotide will migrate up the plate.

Signaling Pathways and Experimental Workflows

Cap-Dependent Translation Initiation Pathway

The following diagram illustrates the key steps in cap-dependent translation initiation, highlighting the role of the m7G cap in recruiting the translation machinery.

Caption: Cap-dependent translation initiation pathway.

Innate Immune Recognition of mRNA

This diagram illustrates how the 2'-O-methylation of the mRNA cap helps in evading the innate immune response mediated by RIG-I.

Caption: Evasion of innate immune recognition by Cap 2 mRNA.

Experimental Workflow for Evaluating Cap Analogue Function

This workflow outlines the key experimental steps to characterize the function of a novel mRNA cap analogue.

Caption: Experimental workflow for cap analogue characterization.

Conclusion

The m7G(3'-OMe-5')pppA(2'-OMe) cap analogue is a powerful tool for the in vitro synthesis of mRNA with enhanced stability and reduced immunogenicity. Its ability to mimic the natural Cap 2 structure provides significant advantages for applications in mRNA therapeutics and vaccines. Understanding the cell-type specific effects of this cap analogue on translation is an important area for future research and will be critical for optimizing the design of mRNA-based drugs for specific therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the function of this and other novel cap analogues.

References

- 1. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 2. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 5. SARS-CoV-2 modifies the host's mRNA cap to evade an innate immunity response! [biosyn.com]

- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

The Role of M7G(3'-OMe-5')pppA(2'-OMe) in Driving Efficient and Evasion-Ready mRNA Translation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the efficacy and safety of these modalities being paramount. A critical determinant of an mRNA's performance is the structure of its 5' cap, a feature essential for translation initiation and protection against degradation. This technical guide delves into the mechanism of a sophisticated cap analog, M7G(3'-OMe-5')pppA(2'-OMe), in promoting robust and specific protein synthesis. This molecule, an anti-reverse cap analog (ARCA) with a Cap 1 structure, is engineered to overcome limitations of standard cap analogs, offering enhanced translational efficiency and the ability to evade the host's innate immune system. We will explore the biochemical underpinnings of its function, present comparative data on its performance, and provide detailed experimental protocols for its application, offering a comprehensive resource for scientists and professionals in the field.

Introduction to Cap-Dependent Translation Initiation

Eukaryotic translation initiation is a complex process orchestrated by a suite of eukaryotic initiation factors (eIFs). The majority of cellular mRNAs are translated via a cap-dependent mechanism, which is initiated by the recognition of the 7-methylguanosine (B147621) (m7G) cap at the 5' end of the mRNA by the cap-binding protein, eIF4E. This interaction is a rate-limiting step and serves as a major hub for translational control. The binding of eIF4E to the cap facilitates the recruitment of other initiation factors, including eIF4G and eIF4A, to form the eIF4F complex. This complex then unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, allowing the 43S pre-initiation complex to scan for and recognize the start codon, thereby initiating protein synthesis.

The M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog: A Molecular Advantage

The M7G(3'-OMe-5')pppA(2'-OMe) molecule is a chemically modified cap analog designed to optimize the translation of in vitro transcribed (IVT) mRNA. It incorporates two key modifications that address common challenges in synthetic mRNA technology: a 3'-O-methylation on the m7G nucleotide and a 2'-O-methylation on the adjacent adenosine (B11128) nucleotide.

The Anti-Reverse Cap Analog (ARCA) Feature: Ensuring Correct Orientation

During in vitro transcription, standard cap analogs can be incorporated in two orientations: the correct, forward orientation (m7GpppN...) or an incorrect, reverse orientation (NpppG-m7...). The latter is translationally inactive. The 3'-O-methylation on the guanosine (B1672433) of M7G(3'-OMe-5')pppA(2'-OMe) blocks the 3'-hydroxyl group, preventing it from serving as an initiation site for RNA polymerase. This "anti-reverse" feature ensures that the cap analog is incorporated exclusively in the correct orientation, effectively doubling the population of translationally competent mRNA molecules produced.

The Cap 1 Structure: Evading Innate Immunity and Modulating Translation

The 2'-O-methylation of the first transcribed nucleotide, in this case, adenosine, results in a "Cap 1" structure. This modification is crucial for the mRNA to be recognized as "self" by the mammalian innate immune system. Unmethylated or "Cap 0" mRNAs can trigger an interferon response through recognition by pattern recognition receptors like RIG-I and IFIT proteins, leading to translational shutdown and potential inflammatory side effects. The presence of the Cap 1 structure in M7G(3'-OMe-5')pppA(2'-OMe) allows the synthetic mRNA to evade this immune surveillance. Furthermore, the 2'-O-methylation status can influence the level of protein production in a cell-type-specific manner.

Quantitative Analysis of M7G(3'-OMe-5')pppA(2'-OMe) Function

While specific quantitative data for M7G(3'-OMe-5')pppA(2'-OMe) is not extensively available in the public domain, we can infer its performance based on studies of closely related ARCA and Cap 1 analogs. The following tables summarize representative data from the literature to provide a comparative perspective.

Table 1: Comparative Binding Affinities of Cap Analogs to eIF4E

| Cap Analog | Modification(s) | Association Constant (KAS) [M-1] x 105 | Dissociation Constant (Kd) [nM] | Reference |

| m7GpppG | Standard Cap 0 | 2.8 ± 0.2 | ~357 | [1] |

| m27,3'-OGp3G | ARCA (3'-O-Me) | 2.5 ± 0.2 | ~400 | [1] |

| m7GpppG-RNA oligo | Cap 0 on RNA | - | 561 | [2] |

| Capped RNA oligo (C) | Cap 0 on RNA | - | 196 | [2] |

| Capped RNA oligo (A) | Cap 0 on RNA | - | 114 | [2] |

| Capped RNA oligo (G) | Cap 0 on RNA | - | 108 | [2] |

Note: Data for M7G(3'-OMe-5')pppA(2'-OMe) is not explicitly available. The data presented is for structurally similar cap analogs to provide a basis for comparison. The affinity of eIF4E for capped RNA is generally higher than for free cap analogs, and the first transcribed nucleotide can influence this affinity.

Table 2: Relative Translational Efficiency of mRNAs with Different Cap Structures

| Cap Structure | Modification(s) | Relative Translation Efficiency (vs. m7GpppG) | Cell/System | Reference |

| m7GpppG | Standard Cap 0 | 1.0 | Rabbit Reticulocyte Lysate | [1] |

| m27,3'-OGp3G | ARCA (3'-O-Me) | ~1.5 - 2.0 | Rabbit Reticulocyte Lysate | [1] |

| m7Gpppm6AmpG | Cap 1 (N6, 2'-O-diMe) | Most efficient | Rabbit Reticulocyte Lysate | [3][4] |

| m7GpppApG | Cap 0 (Plant type) | Lowest efficiency | Rabbit Reticulocyte Lysate | [3][4] |

Note: This table provides a qualitative and semi-quantitative comparison based on available literature. The exact fold-increase in translation efficiency can vary depending on the specific mRNA sequence, the translation system used, and other experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the mechanism of M7G(3'-OMe-5')pppA(2'-OMe) in translation initiation, the following diagrams are provided in the DOT language for Graphviz.

Caption: Cap-dependent translation initiation pathway.

Caption: Experimental workflow for mRNA synthesis and analysis.

Detailed Experimental Protocols

In Vitro Transcription of M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA

This protocol describes the synthesis of capped mRNA using a commercially available in vitro transcription kit.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest.

-

T7 RNA Polymerase kit (e.g., from New England Biolabs or Thermo Fisher Scientific).

-

M7G(3'-OMe-5')pppA(2'-OMe) cap analog solution (e.g., 40 mM).

-

NTP solution mix (ATP, CTP, UTP at 10 mM each; GTP at 2 mM).

-

RNase inhibitor.

-

DNase I (RNase-free).

-

Nuclease-free water.

-

RNA purification kit or LiCl precipitation reagents.

Procedure:

-

Thaw all components on ice.

-

Set up the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL.

-

10X Reaction Buffer: 2 µL.

-

ATP, CTP, UTP solution (10 mM each): 2 µL each.

-

GTP solution (2 mM): 1.5 µL.

-

M7G(3'-OMe-5')pppA(2'-OMe) (40 mM): 1.5 µL (maintains a 4:1 ratio of cap analog to GTP).

-

Linearized DNA template: 1 µg.

-

RNase inhibitor: 1 µL.

-

T7 RNA Polymerase Mix: 2 µL.

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the synthesized mRNA using an appropriate RNA purification kit or by LiCl precipitation.

-

Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose (B213101) gel electrophoresis.

In Vitro Translation using a Luciferase Reporter Assay

This protocol outlines the assessment of translational efficiency of the capped mRNA using a luciferase reporter in a rabbit reticulocyte lysate system.[5]

Materials:

-

M7G(3'-OMe-5')pppA(2'-OMe) capped firefly luciferase mRNA (synthesized as described above).

-

Rabbit Reticulocyte Lysate (RRL) system (e.g., from Promega).

-

Amino acid mixture (minus methionine and leucine).

-

Luciferase Assay Reagent.

-

Luminometer.

-

Nuclease-free water.

Procedure:

-

Thaw the RRL on ice.

-

For each reaction, prepare a master mix on ice:

-

Rabbit Reticulocyte Lysate: 12.5 µL.

-

Amino Acid Mixture (minus Met, Leu): 0.5 µL.

-

RNase inhibitor: 0.5 µL.

-

Nuclease-free water: to a final volume of 25 µL (after adding mRNA).

-

-

Add 50-500 ng of the capped firefly luciferase mRNA to the master mix.

-

Incubate the reaction at 30°C for 90 minutes.

-

Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

-

Add 5 µL of the translation reaction to a luminometer tube or a well of a 96-well plate.

-

Add 50 µL of the Luciferase Assay Reagent and immediately measure the luminescence in a luminometer.

-

Compare the luminescence values obtained from mRNAs synthesized with different cap analogs to determine their relative translational efficiencies.

eIF4E Binding Affinity Assay using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity of cap analogs to eIF4E.

Materials:

-

Purified recombinant eIF4E protein.

-

Fluorescently labeled cap analog (e.g., m7GTP-fluorescein).

-

Unlabeled cap analogs for competition (including M7G(3'-OMe-5')pppA(2'-OMe)).

-

FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT).

-

Black, low-binding 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

Procedure:

-

Prepare a solution of eIF4E and the fluorescent cap analog in FP buffer at concentrations optimized for a stable FP signal (e.g., 100 nM eIF4E and 10 nM fluorescent cap analog).

-

Prepare serial dilutions of the unlabeled competitor cap analogs in FP buffer.

-

In a 384-well plate, add the eIF4E/fluorescent cap analog mixture to each well.

-

Add the serially diluted competitor cap analogs to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for 30 minutes to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the FP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value to determine the binding affinity of the competitor cap analog.

Conclusion

The M7G(3'-OMe-5')pppA(2'-OMe) cap analog represents a significant advancement in synthetic mRNA technology. Its dual modifications, the 3'-O-methylated anti-reverse feature and the 2'-O-methylated Cap 1 structure, work in concert to maximize the translational output and minimize the immunogenicity of in vitro transcribed mRNA. For researchers and developers in the fields of mRNA vaccines, protein replacement therapies, and gene editing, the use of this and similar advanced cap analogs is a critical strategy for enhancing the potency and safety of their products. The experimental protocols provided herein offer a practical guide for the synthesis and functional characterization of mRNAs capped with this superior analog, facilitating further innovation and application in this exciting therapeutic modality.

References

- 1. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress | eLife [elifesciences.org]

- 3. [PDF] Preparation of eukaryotic mRNA having differently methylated adenosine at the 5'-terminus and the effect of the methyl group in translation. | Semantic Scholar [semanticscholar.org]

- 4. Preparation of eukaryotic mRNA having differently methylated adenosine at the 5'-terminus and the effect of the methyl group in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

A Technical Guide to M7G(3'-OMe-5')pppA(2'-OMe): A Modified mRNA Cap Analog for Enhanced Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of mRNA-based therapeutics has been revolutionized by the development of novel cap analogs that enhance mRNA stability and translational efficiency. Among these, M7G(3'-OMe-5')pppA(2'-OMe), a trinucleotide cap analog, has emerged as a critical component in the design of highly effective mRNA vaccines and therapies. This technical guide provides an in-depth overview of the discovery, development, and application of M7G(3'-OMe-5')pppA(2'-OMe). We present a summary of its performance, detailed experimental protocols for its use, and a visualization of its interaction with the innate immune system, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Evolution of mRNA Cap Analogs

The 5' cap structure of eukaryotic mRNA, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is crucial for mRNA stability, transport, and translation initiation.[1] Early in vitro transcription methods for synthetic mRNA utilized simple m7G cap analogs. However, these often resulted in a significant portion of transcripts with a "reverse cap" orientation, rendering them translationally inactive.[2]

This limitation spurred the development of Anti-Reverse Cap Analogs (ARCAs), which incorporate a modification, such as a 3'-O-methylation on the m7G, to ensure correct orientation during transcription.[2] While ARCAs improved the yield of functional mRNA, the quest for even greater translational efficiency and the ability to mimic the natural Cap-1 structure (which includes a 2'-O-methylation on the first nucleotide) led to the development of trinucleotide cap analogs.[1] M7G(3'-OMe-5')pppA(2'-OMe), commercially known as CleanCap® Reagent AG (3' OMe), represents a significant advancement in this class of molecules.[3][4] This trinucleotide analog facilitates the co-transcriptional addition of a Cap-1 structure, leading to enhanced protein expression and reduced immunogenicity.[3][4]

Quantitative Performance Data

The primary advantage of M7G(3'-OMe-5')pppA(2'-OMe) lies in its ability to significantly boost protein expression from synthetic mRNA. The following tables summarize key quantitative data regarding its purity and in vivo performance compared to other cap analogs.

Table 1: Product Specifications

| Parameter | Specification | Source |

| Purity | ≥95% by HPLC | [] |

Table 2: In Vivo Luciferase Expression in Mice

mRNA encoding Firefly luciferase (FLuc) was capped with different analogs, formulated in lipid nanoparticles, and administered to mice. Luminescence was measured at various time points.

| Cap Analog | Peak Expression Time (hours) | Relative Luminescence at Peak (Normalized to ARCA) | Sustained Expression | Source |

| ARCA (Cap-0) | 3-6 | 1x | Low | [4] |

| CleanCap® AG (Cap-1) | 6 | >10x | Moderate | [4] |

| CleanCap® AG (3' OMe) (Cap-1) | 6 | >20x | High | [4] |

Note: The data indicates that M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® AG (3' OMe)) not only leads to the highest peak expression but also the most prolonged expression profile.[4]

Experimental Protocols

In Vitro Transcription with Co-transcriptional Capping using M7G(3'-OMe-5')pppA(2'-OMe)

This protocol is adapted from the TriLink BioTechnologies CleanCap® AG (3′ OMe) CleanScript™ IVT Kit and is suitable for generating high yields of Cap-1 structured mRNA.[3][6]

Materials:

-

Linearized DNA template with a T7 promoter followed by an AG initiation sequence

-

M7G(3'-OMe-5')pppA(2'-OMe) (e.g., CleanCap® Reagent AG (3' OMe))

-

ATP, CTP, GTP, UTP (or modified NTPs like N1-Methyl-Pseudouridine-5'-Triphosphate)

-

T7 RNA Polymerase Mix (e.g., AG CleanScribe™ RNA Polymerase Mix)

-

10X IVT Buffer (e.g., 10X AG CleanScript™ IVT Buffer)

-

Nuclease-free water

-

DNase I, RNase-free

-

RNA purification kit

Procedure:

-

Reaction Setup: Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Assemble the reaction at room temperature in the following order (for a 20 µL reaction):

| Component | Volume | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10X IVT Buffer | 2 µL | 1X |

| ATP, CTP, UTP (100 mM each) | 0.8 µL each | 4 mM each |

| GTP (100 mM) | 0.4 µL | 2 mM |

| M7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 1.6 µL | 8 mM |

| Linearized DNA Template (1 µg) | X µL | 50 ng/µL |

| T7 RNA Polymerase Mix | 2 µL | - |

-

Incubation: Mix the components thoroughly by pipetting. Incubate the reaction at 37°C for 2-3 hours. A thermocycler with a heated lid is recommended to prevent evaporation.[6]

-

DNase Treatment: To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the synthesized mRNA using an appropriate RNA cleanup kit according to the manufacturer's instructions.

HPLC Purification of RNA

For applications requiring highly pure mRNA, such as therapeutic use, High-Performance Liquid Chromatography (HPLC) is the recommended purification method. Ion-pair reversed-phase HPLC is effective for separating capped mRNA from uncapped species and other impurities.[7]

Materials:

-

HPLC system with a preparative column suitable for oligonucleotide separation (e.g., Agilent PLRP-S)

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)

-

Mobile Phase B: Acetonitrile

-

Crude, DNase-treated mRNA transcript

Procedure:

-

Method Development (Analytical Scale): First, develop a separation method on an analytical scale to determine the optimal gradient conditions for separating the full-length capped mRNA from shorter, uncapped, or degraded species.

-

Preparative Scale-Up: Scale up the optimized method to a preparative column.

-

Sample Loading: Dissolve the crude mRNA in Mobile Phase A and load it onto the column.

-

Gradient Elution: Elute the mRNA using a shallow gradient of increasing Mobile Phase B. The more hydrophobic, full-length capped mRNA will elute later than the more polar impurities.

-

Fraction Collection: Collect fractions corresponding to the main peak of the full-length product.

-

Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC or gel electrophoresis. Pool the fractions that meet the desired purity specifications.

-

Desalting and Lyophilization: Desalt the pooled fractions and lyophilize to obtain the purified mRNA.

Mandatory Visualizations

Signaling Pathways

M7G(3'-OMe-5')pppA(2'-OMe) is designed to produce mRNA with a Cap-1 structure, which is crucial for evading recognition by the innate immune sensor RIG-I. The following diagram illustrates the RIG-I signaling pathway and the role of the cap structure in distinguishing "self" from "non-self" RNA.

Caption: RIG-I innate immune signaling pathway.

Experimental Workflows

The following diagram outlines the key steps in the production and purification of mRNA using M7G(3'-OMe-5')pppA(2'-OMe).

Caption: Workflow for Cap-1 mRNA synthesis.

Conclusion

M7G(3'-OMe-5')pppA(2'-OMe) represents a state-of-the-art solution for the co-transcriptional capping of synthetic mRNA, yielding a Cap-1 structure that significantly enhances translational efficiency and helps evade the innate immune response. The superior performance of mRNAs capped with this analog, as demonstrated by in vivo studies, underscores its importance for the development of next-generation mRNA vaccines and therapeutics. The detailed protocols and workflow diagrams provided in this guide offer a practical resource for researchers and drug development professionals seeking to leverage the full potential of this advanced cap analog. As the field of mRNA therapeutics continues to expand, the use of well-defined and highly efficient components like M7G(3'-OMe-5')pppA(2'-OMe) will be paramount to success.

References

- 1. The Evolution of Cap Analogs - Areterna LLC [areterna.com]

- 2. researchgate.net [researchgate.net]

- 3. CleanCap® AG (3′ OMe) CleanScript™ IVT Kit - (K-7413) | TriLink Customer Portal [shop.trilinkbiotech.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 6. tebubio.com [tebubio.com]

- 7. agilent.com [agilent.com]

A Technical Guide to Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of co-transcriptional capping of messenger RNA (mRNA) using the synthetic cap analog, m7G(3'-OMe-5')pppA(2'-OMe). This modification is critical for the production of stable and translationally efficient mRNA, a cornerstone of mRNA-based therapeutics and vaccines. This document provides a comprehensive overview of the capping process, detailed experimental protocols, and an analysis of the functional significance of this specific cap structure.

Core Principles of Co-transcriptional Capping

Co-transcriptional capping is a streamlined method for producing 5'-capped mRNA in a single in vitro transcription (IVT) reaction.[1] Unlike post-transcriptional capping, which involves separate enzymatic steps, co-transcriptional capping incorporates a cap analog directly at the 5' end of the nascent RNA transcript.[1]

The m7G(3'-OMe-5')pppA(2'-OMe) analog is a dinucleotide cap analog designed to mimic the natural Cap-1 structure found in eukaryotic mRNA.[1] This structure is crucial for enhancing mRNA stability, promoting efficient translation initiation, and evading the innate immune system.[2][3]

Key Features of m7G(3'-OMe-5')pppA(2'-OMe):

-

7-methylguanosine (m7G): The m7G cap is essential for recognition by the eukaryotic initiation factor 4E (eIF4E), a key protein in the initiation of cap-dependent translation.[4]

-

3'-O-methylation of m7G: This modification prevents the cap analog from being incorporated in the reverse orientation during transcription, ensuring that nearly all capped transcripts are translatable.[3][5] This is a significant advantage over first-generation cap analogs that could be incorporated in either orientation, leading to a mixed population of functional and non-functional mRNAs.[3]

-

2'-O-methylation of Adenosine: The methyl group on the 2'-hydroxyl of the first transcribed nucleotide (adenosine in this analog) is characteristic of a Cap-1 structure. This modification helps the mRNA to be recognized as "self" by the cellular machinery, thereby reducing the innate immune response that can be triggered by foreign RNA.[2]

The overall process involves the T7, SP6, or T3 RNA polymerase initiating transcription with the cap analog instead of a standard GTP nucleotide.[5] The polymerase recognizes the dinucleotide as an initiator, leading to the synthesis of an mRNA molecule with the cap structure at its 5' terminus.

Quantitative Data Summary

The efficiency of co-transcriptional capping and the subsequent protein expression are critical parameters in the development of mRNA therapeutics. The use of advanced cap analogs like m7G(3'-OMe-5')pppA(2'-OMe) generally results in high capping efficiencies and robust protein expression.

| Parameter | Value/Observation | Reference(s) |

| Capping Efficiency | Typically >90-95% | [1] |

| Translational Efficiency | Significantly higher than uncapped or Cap-0 mRNA. Comparable to or exceeding that of other Cap-1 analogs. | [6] |

| Immune Response | The Cap-1 structure (containing 2'-O-methylation) reduces the innate immune response compared to Cap-0 structures. | [2] |

| eIF4E Binding | The m7G moiety is crucial for high-affinity binding to eIF4E. The kinetics of binding are complex and best described by a multi-step model. While specific quantitative data for the 3'-O-methylated m7G cap is not readily available, the modification is not expected to significantly hinder binding as the primary recognition is through the m7G face. | [2][7] |

Experimental Protocols

The following protocols provide a framework for performing co-transcriptional capping with m7G(3'-OMe-5')pppA(2'-OMe) and for analyzing the resulting capped mRNA.

Co-transcriptional Capping of mRNA using m7G(3'-OMe-5')pppA(2'-OMe)

This protocol is adapted from established methods for co-transcriptional capping with structurally similar cap analogs and may require optimization for specific templates and applications.[8][9]

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

m7G(3'-OMe-5')pppA(2'-OMe) cap analog

-

ATP, CTP, UTP, and GTP solutions

-

Transcription Buffer (containing MgCl2, DTT, and spermidine)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I

-

RNA purification kit

Procedure:

-

Thaw Reagents: Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

-

Assemble the Reaction: In a nuclease-free tube, assemble the following components at room temperature in the order listed. The final volume is typically 20 µL.

| Component | Final Concentration | Example Volume (for 20 µL) |

| Nuclease-free water | - | To 20 µL |

| 10x Transcription Buffer | 1x | 2 µL |

| 100 mM ATP | 2 mM | 0.4 µL |

| 100 mM CTP | 2 mM | 0.4 µL |

| 100 mM UTP | 2 mM | 0.4 µL |

| 25 mM GTP | 0.5 mM | 0.4 µL |

| 25 mM m7G(3'-OMe-5')pppA(2'-OMe) | 2 mM | 1.6 µL |

| Linearized DNA Template | 50 ng/µL | 1 µg |

| RNase Inhibitor | 1 U/µL | 1 µL |

| T7 RNA Polymerase | 2.5 U/µL | 2 µL |

-

Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

Analysis of Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for determining the capping efficiency and confirming the identity of the cap structure.[10][11][12]

Materials:

-

Capped mRNA sample

-

Nuclease P1

-

Ammonium acetate (B1210297) buffer

-

LC-MS system equipped with a suitable column (e.g., C18)

Procedure:

-

Enzymatic Digestion: Digest a known amount of the purified mRNA with Nuclease P1. This enzyme cleaves the phosphodiester bonds in the RNA, releasing the 5' cap as a dinucleotide (m7GpppAm).

-

Sample Preparation: Prepare the digested sample for LC-MS analysis, which may involve a cleanup step to remove the enzyme and other buffer components.

-

LC-MS Analysis: Inject the sample into the LC-MS system. The capped and uncapped species will be separated by the liquid chromatography column and detected by the mass spectrometer.

-

Data Analysis: Integrate the peak areas corresponding to the capped (m7G(3'-OMe-5')pppA(2'-OMe)) and uncapped (pppA) species. The capping efficiency is calculated as:

Capping Efficiency (%) = [Area(capped) / (Area(capped) + Area(uncapped))] * 100

Mandatory Visualizations

Co-transcriptional Capping Workflow

Caption: Workflow of co-transcriptional capping with m7G(3'-OMe-5')pppA(2'-OMe).

Cap-Dependent Translation Initiation Pathway

Caption: Simplified pathway of cap-dependent translation initiation.

Regulation of Cap Methylation Signaling

Caption: Signaling pathways influencing mRNA cap formation.

References

- 1. hzymesbiotech.com [hzymesbiotech.com]

- 2. Research Portal [scholarship.libraries.rutgers.edu]

- 3. neb.com [neb.com]

- 4. Structure of translation factor eIF4E bound to m7GDP and interaction with 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. Regulation of mRNA capping in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of binding the mRNA cap analogues to the translation initiation factor eIF4E under second-order reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. sciex.com [sciex.com]

An In-depth Technical Guide on M7G(3'-OMe-5')pppA(2'-OMe) and its Interaction with Cap-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cap analog M7G(3'-OMe-5')pppA(2'-OMe), detailing its structure, its interaction with cap-binding proteins, and its role in the regulation of protein synthesis. We delve into the quantitative binding affinities of related cap analogs, provide detailed experimental protocols for studying these interactions, and illustrate the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, drug discovery, and mRNA therapeutics.

Introduction: The Critical Role of the 5' Cap in mRNA Function

In eukaryotic organisms, the 5' end of messenger RNA (mRNA) is modified with a unique cap structure, which is crucial for its stability, transport from the nucleus to the cytoplasm, and efficient translation into protein. The canonical cap structure, known as Cap-0, consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge (m7GpppN). This cap is recognized by a key protein, the eukaryotic translation initiation factor 4E (eIF4E), which is a component of the eIF4F complex. The binding of eIF4E to the cap is a rate-limiting step in cap-dependent translation initiation.[1][2]

Synthetic cap analogs are invaluable tools for studying and manipulating these processes. They can be used to inhibit cap-dependent translation, to affinity-purify cap-binding proteins, and to synthesize capped mRNAs in vitro for various applications, including mRNA-based therapeutics and vaccines.[3] M7G(3'-OMe-5')pppA(2'-OMe) is a chemically modified cap analog designed to enhance the translational properties of in vitro transcribed mRNA. This guide focuses on the unique features of this molecule and its interactions with the cellular machinery.

The Structure and Significance of M7G(3'-OMe-5')pppA(2'-OMe)

M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analog with two key modifications compared to the basic m7GpppA structure:

-

3'-O-methylation on the 7-methylguanosine (m7G) residue: This modification prevents the cap analog from being incorporated in the reverse orientation during in vitro transcription, a common issue with standard cap analogs. This "anti-reverse" feature ensures that a higher proportion of the synthesized mRNA is translationally active.[3] Notably, this type of modification has been shown to positively affect the overall level of translation and is utilized in current mRNA vaccines.[3]

-

2'-O-methylation on the adenosine (B11128) (A) residue: This modification mimics the natural Cap-1 structure found in higher eukaryotes. The 2'-O-methylation of the first transcribed nucleotide is known to play a role in distinguishing "self" from "non-self" RNA, thereby helping the mRNA to evade the innate immune response.[4]

These modifications collectively aim to produce in vitro transcribed mRNA with enhanced stability and translational efficiency.[5][6][7]

Interaction with Cap-Binding Proteins: A Quantitative Perspective

The binding affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. Another common metric is the IC50 value, which represents the concentration of a competitor that inhibits 50% of the binding of a labeled ligand.

Table 1: Binding Affinities of Various Cap Analogs to eIF4E

| Cap Analog | Modification(s) | Binding Affinity (Kd or IC50) | Reference |

| m7GpppG | Standard Cap-0 analog | Kd: ~0.1 - 4 µM | [8] |

| m7GTP | Mononucleotide cap analog | Kd: ~1.1 x 10⁻⁸ M | [9] |

| m7GMP | Mononucleotide cap analog | IC50: 16 µM | [10] |

| 3'-O-Me-m7GpppG (ARCA) | Anti-reverse modification | Higher affinity than m7GpppG | [11] |

| N2-modified ARCA analogs | N2 modification on m7G and ARCA | IC50: 1.7 µM for one analog | [12] |

| m7GpppAm | 2'-O-methylation on Adenosine | No significant change in eIF4E affinity | [4] |

Note: The binding affinities can vary depending on the experimental conditions (e.g., temperature, buffer composition).

Studies have shown that the 3'-O-methylation (ARCA) modification tends to increase the binding affinity for eIF4E.[11] Conversely, research indicates that 2'-O-methylation of the second nucleotide does not significantly influence the affinity of the transcript for eIF4E.[4] Based on these findings, it is reasonable to hypothesize that M7G(3'-OMe-5')pppA(2'-OMe) would exhibit a binding affinity for eIF4E that is at least comparable to, and likely slightly higher than, the standard m7GpppA cap analog.

Signaling Pathways Involving Cap-Binding Proteins

The interaction between the 5' cap and eIF4E is a central point of regulation for protein synthesis, governed by complex signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a key regulator of cap-dependent translation.[13][14][15][16]

When cellular conditions are favorable for growth, mTORC1 is active and phosphorylates the 4E-binding proteins (4E-BPs). This phosphorylation prevents 4E-BPs from binding to eIF4E. As a result, eIF4E is free to associate with eIF4G, a scaffolding protein, and eIF4A, an RNA helicase, to form the active eIF4F complex. This complex then recruits the 40S ribosomal subunit to the mRNA, initiating translation.[15]

Conversely, under conditions of cellular stress or nutrient limitation, mTORC1 is inhibited. This leads to the dephosphorylation of 4E-BPs, which then bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation.[15]

Experimental Protocols for Studying Cap Analog-Protein Interactions

Several biophysical techniques can be employed to quantitatively analyze the interaction between M7G(3'-OMe-5')pppA(2'-OMe) and cap-binding proteins. Below are detailed, generalized protocols for three common methods.

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. It is a powerful tool for determining binding affinities in solution.[10][17][18]

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Synthesize or procure a fluorescently labeled version of M7G(3'-OMe-5')pppA(2'-OMe). A common fluorescent tag is fluorescein.

-

Express and purify recombinant eIF4E protein. Ensure the protein is properly folded and active.

-

Prepare a suitable binding buffer, for example: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM DTT.

-

-

Assay Setup:

-

In a 384-well microplate, add a fixed, low nanomolar concentration of the fluorescently labeled cap analog to each well.

-

Perform a serial dilution of the eIF4E protein and add increasing concentrations to the wells. Include a control with no eIF4E.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the measured fluorescence polarization values as a function of the eIF4E concentration.

-

Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[19][20]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Dialyze both the purified eIF4E and the M7G(3'-OMe-5')pppA(2'-OMe) solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT) to minimize heats of dilution.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of both the protein and the cap analog.

-

-

ITC Experiment:

-

Load the eIF4E solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the M7G(3'-OMe-5')pppA(2'-OMe) solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Perform a series of small, sequential injections of the cap analog into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the cap analog to the protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[21][22][23]

Experimental Workflow:

Detailed Methodology:

-

Chip Preparation:

-

Covalently immobilize purified eIF4E onto the surface of a suitable sensor chip (e.g., a CM5 chip via amine coupling).

-

Block any remaining reactive sites on the chip surface to prevent non-specific binding.

-

-

Binding Measurement:

-

Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

-

Inject a series of increasing concentrations of M7G(3'-OMe-5')pppA(2'-OMe) over the chip surface to monitor the association phase.

-

Switch back to flowing the running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

The binding events are recorded as sensorgrams, which plot the response units (RU) over time.

-

Fit the association and dissociation curves from the sensorgrams to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).

-

Conclusion and Future Directions

M7G(3'-OMe-5')pppA(2'-OMe) represents a sophisticated cap analog designed to enhance the efficacy of in vitro transcribed mRNA. Its "anti-reverse" 3'-O-methylation and "immune-evasive" 2'-O-methylation are key features that contribute to its potential for producing highly translatable and stable mRNA. While direct quantitative binding data for this specific molecule with cap-binding proteins remains to be fully elucidated in the literature, the available information on related analogs suggests a favorable interaction with eIF4E.

Future research should focus on the direct measurement of the binding kinetics and thermodynamics of M7G(3'-OMe-5')pppA(2'-OMe) with eIF4E and other cap-binding proteins using the techniques outlined in this guide. Such studies will provide a more complete understanding of the structure-activity relationship of modified cap analogs and will be invaluable for the rational design of even more effective mRNA-based therapeutics. Furthermore, investigating the impact of this cap analog on the interaction of eIF4E with its regulatory partners, such as eIF4G and 4E-BPs, will provide deeper insights into its mechanism of action in enhancing translation.

References

- 1. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CleanCap M6 inhibits decapping of exogenously delivered IVT mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A mutant of eukaryotic protein synthesis initiation factor eIF4E(K119A) has an increased binding affinity for both m7G cap analogues and eIF4G peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Roles of m7G-Cap Hypermethylation and Nuclear Cap-Binding Proteins in Bypassing Suppression of eIF4E-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]

- 9. Eukaryotic translation initiation factor 4G (eIF4G) coordinates interactions with eIF4A, eIF4B, and eIF4E in binding and translation of the barley yellow dwarf virus 3′ cap-independent translation element (BTE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]